Chitin-13CX, Practical Grade
Description
Significance of Chitin (B13524) as a Fundamental Biopolymer in Diverse Systems
Chitin stands as the second most abundant natural polymer on Earth, surpassed only by cellulose. mdpi.com It is a linear polysaccharide composed of N-acetyl-D-glucosamine units. glentham.com This remarkable biopolymer serves as a primary structural component in a vast array of organisms. It forms the rigid exoskeletons of arthropods like insects and crustaceans, and it is also found in the cell walls of fungi and even in some algae. researchgate.netroyalsocietypublishing.org
The inherent properties of chitin, such as its high tensile strength, biocompatibility, biodegradability, and non-toxicity, make it a material of significant interest across multiple disciplines. royalsocietypublishing.orgnih.govcymitquimica.com Its applications are extensive, ranging from the development of biomedical materials like wound dressings and drug delivery systems to uses in agriculture and wastewater treatment. mdpi.comresearchgate.netnih.gov The versatility of chitin is further enhanced by its potential for chemical modification into derivatives like chitosan (B1678972), broadening its applicability. glentham.comnih.gov
Table 1: Key Properties and Sources of Chitin
| Property | Description | Natural Sources |
|---|---|---|
| Abundance | Second most abundant biopolymer globally. mdpi.com | Crustacean shells (shrimp, crabs), insect cuticles, fungal cell walls. researchgate.netroyalsocietypublishing.org |
| Structure | Linear polysaccharide of β-(1,4)-linked N-acetylglucosamine. glentham.comscientificlabs.ie | Provides structural integrity and protection. royalsocietypublishing.orgcymitquimica.com |
| Biocompatibility | Well-tolerated by living tissues with minimal immune response. nih.gov | Used in biomedical applications like tissue engineering and wound healing. royalsocietypublishing.orgnih.gov |
| Biodegradability | Can be broken down by enzymes like lysozymes. glentham.comnih.gov | An environmentally friendly alternative to synthetic polymers. researchgate.netcymitquimica.com |
| Low Solubility | Insoluble in water and most common organic solvents. glentham.comcymitquimica.com | Often processed into its deacetylated form, chitosan, for better solubility. glentham.comnih.gov |
Rationale for Utilizing Isotopic Labeling (e.g., Carbon-13, Nitrogen-15) in Complex Polysaccharide Studies
Studying large, complex polysaccharides like chitin within intricate biological environments presents significant analytical challenges. It is often difficult to distinguish the polysaccharide of interest from other endogenous molecules. Isotopic labeling provides an elegant solution to this problem. researchgate.net By replacing specific atoms (such as ¹²C or ¹⁴N) with their heavier, stable isotopes (like ¹³C or ¹⁵N), researchers can create a version of the molecule that is chemically identical but physically distinguishable.
This labeling strategy is invaluable for several reasons:
Tracing and Quantification: Labeled polysaccharides can be tracked as they are metabolized, degraded, or distributed throughout an organism or ecosystem. researchgate.net Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the unique mass or magnetic properties of the isotope, allowing for precise quantification and localization. frontiersin.org
Enhanced Sensitivity and Specificity: Isotopic labels provide a clear signal that stands out against the complex background of a biological sample, significantly improving detection sensitivity. frontiersin.org This is crucial when studying low-concentration molecules.
Structural Analysis: Solid-state NMR (ssNMR) studies on isotopically labeled chitin can provide high-resolution information about its structure, conformation, and interactions with other molecules in its native, solid state. nih.govmdpi.comfrontiersin.org This is particularly important for insoluble polymers like chitin. researchgate.net
Metabolic Pathway Analysis: Introducing stable isotopes allows researchers to safely trace metabolic pathways in vivo, providing detailed insights into biochemical processes without the risks associated with radioactive isotopes. physiology.org
Contextualizing Chitin-13CX (Practical Grade) within Advanced Academic Investigations
"Chitin-13CX, Practical Grade" refers to a specific type of chitin prepared for research. "Chitin-13CX" indicates that the chitin molecule has been enriched with the Carbon-13 isotope throughout its carbon backbone. The term "Practical Grade" signifies that it is suitable for a range of general laboratory applications, though it may require additional purification for highly sensitive enzymatic assays. scientificlabs.iesigmaaldrich.com
This product is specifically designed for advanced academic investigations where the primary goal is to trace the chitin molecule's carbon structure. The ¹³C label acts as a beacon, enabling researchers to follow the chitin using analytical methods that are sensitive to carbon isotopes. Solid-state ¹³C NMR spectroscopy is a particularly powerful tool used in conjunction with ¹³C-labeled chitin. nih.govnih.gov This technique allows for the detailed characterization of the chitin polymer, including determining its degree of acetylation and observing its structural arrangement in complex materials like fungal cell walls. nih.govfrontiersin.orgresearchgate.net
Overview of Research Paradigms Enabled by Isotopically Labeled Chitin
The use of isotopically labeled chitin, such as Chitin-13CX, has enabled several innovative research paradigms:
Biomedical and Pharmaceutical Research: ¹³C-labeled chitin is used to study the pharmacokinetics of chitin-based drug delivery systems. Researchers can track how these systems distribute within the body and release their therapeutic payload. In tissue engineering, labeled chitin can be used in scaffold materials, allowing scientists to monitor the scaffold's distribution and degradation process in vivo.
Structural Biology: Solid-state NMR studies on ¹³C and ¹⁵N labeled chitin have been instrumental in elucidating the structural differences between chitin allomorphs (α, β, and γ-chitin) and understanding chitin's complex architecture within native fungal cell walls. frontiersin.orgacs.org This knowledge is crucial for designing novel antifungal agents that target chitin synthesis or organization. frontiersin.org
Environmental Science and Ecology: Labeled chitin can be used to study its degradation and turnover in various ecosystems. By tracing the flow of the ¹³C label, scientists can understand the role of chitin in the carbon and nitrogen cycles and identify the organisms responsible for its breakdown. The stable nature of isotopes in chitin also allows for the reconstruction of past environments and animal diets. radiocarbon.com
Materials Science: When creating composite materials, ¹³C-labeled chitin allows researchers to probe the interactions between the chitin filler and the polymer matrix at a molecular level. researchgate.net This provides insights that can be used to design new biomaterials with enhanced properties.
Table 2: Research Applications of Isotopically Labeled Chitin
| Research Area | Application | Analytical Technique | Key Findings Enabled |
|---|---|---|---|
| Biomedical | Tracing drug delivery carriers and tissue scaffolds. | Mass Spectrometry, NMR Spectroscopy | Understanding of in vivo distribution, metabolism, and degradation. researchgate.net |
| Structural Biology | Characterizing chitin structure in native fungal cell walls. frontiersin.org | Solid-State NMR (ssNMR) | High-resolution structural models and identification of drug targets. mdpi.comfrontiersin.org |
| Ecology | Studying chitin's role in nutrient cycling. radiocarbon.com | Isotope-Ratio Mass Spectrometry | Quantification of chitin degradation rates and nutrient flow in ecosystems. radiocarbon.com |
| Materials Science | Analyzing chitin's interface in composite materials. researchgate.net | Solid-State NMR (ssNMR) | Molecular-level understanding of polymer-filler interactions. researchgate.net |
Properties
Molecular Formula |
No Data Available |
|---|---|
Synonyms |
Poly-(1-4)-β-N-acetyl-D-glucosamine-13CX,; C 7170-13CX,; N-Acetylchitan-13CX,; Chitin Tc-L-13CX,; ChitoRem SC 20-13CX,; ChitoRem SC 80-13CX,; Clandosan-13CX,; Kimica Chitin F-13CX,; Kimitsu Chitin-13CX,; North Chitin CG 2-13CX,; Regitex FA; SEC 1-13C |
Origin of Product |
United States |
Methodological Advancements in Isotopic Enrichment and Preparative Strategies
Biosynthetic Pathways for Achieving ¹³C-Enrichment of Chitin (B13524) in Model Organisms
The most effective method for producing uniformly ¹³C-labeled chitin is through biosynthesis, where living organisms synthesize the polymer using a ¹³C-enriched carbon source. Chitin, a polymer of β-(1→4)-linked N-acetyl-D-glucosamine, is a primary structural component in the exoskeletons of arthropods and the cell walls of fungi. frontiersin.orgmdpi.com The biosynthetic pathway in these organisms is highly conserved, beginning with a simple carbon source like glucose. mdpi.comresearchgate.net
The process starts with the conversion of glucose into fructose-6-phosphate (B1210287), a key intermediate in glycolysis. researchgate.net From here, the pathway branches off towards chitin synthesis. The enzyme glutamine-fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, which is considered the first committed step in amino sugar biosynthesis. mdpi.com Following a series of enzymatic transformations, the precursor molecule UDP-N-acetylglucosamine is produced. Finally, the enzyme chitin synthase polymerizes these UDP-N-acetylglucosamine units to form the long-chain chitin polymer. nih.gov
By culturing model organisms in a medium where the primary carbon source is uniformly ¹³C-labeled glucose (¹³C₆-glucose), the ¹³C isotope is incorporated throughout the glucose-derived intermediates and, ultimately, into the N-acetyl-D-glucosamine monomers of the chitin polymer. researchgate.net The isotopic signature of the resulting chitin directly reflects the diet or growth medium of the organism. researchgate.net This approach allows for the production of highly enriched Chitin-¹³CX.
Model organisms are chosen based on their efficiency of chitin production and ease of cultivation under controlled laboratory conditions. Fungi, such as Aspergillus niger, and insects, like the Black Soldier Fly (Hermetia illucens), are commonly utilized for this purpose. frontiersin.orgmdpi.commdpi.com
| Model Organism Category | Specific Example | ¹³C-Labeled Substrate | Method of Introduction | Expected Outcome |
|---|---|---|---|---|
| Fungi | Aspergillus niger | U-¹³C₆-Glucose | Incorporated into the culture medium as the primary carbon source. | Uniformly ¹³C-labeled fungal cell wall chitin. |
| Insects | Black Soldier Fly (Hermetia illucens) | U-¹³C₆-Glucose | Incorporated into the larval diet. | Uniformly ¹³C-labeled chitin in exoskeletons and exuviae (molted skins). researchgate.netresearchgate.net |
| Crustaceans | Shrimp (Pandalus borealis) | ¹³C-enriched feed | Administered as the primary food source during growth and molting cycles. | Uniformly ¹³C-labeled chitin in the shells. |
Chemical and Enzymatic Approaches for Regioselective Isotopic Labeling of Chitin and its Oligomers
While biosynthesis is ideal for uniform labeling, regioselective labeling—the placement of a ¹³C isotope at a specific position within the N-acetyl-D-glucosamine monomer—requires more targeted chemical or enzymatic strategies. Such specific labeling is invaluable for detailed mechanistic studies and spectral assignment in NMR.
Enzymatic Approaches: Enzymes offer high specificity for modifying the chitin polymer. A multi-step strategy can be employed to achieve regioselective labeling.
Depolymerization: Chitinases, a class of glycoside hydrolases, can be used to break down the chitin polymer into smaller, more manageable chitooligosaccharides. nih.gov
Selective Deacetylation: Chitin deacetylases can remove acetyl groups from the N-acetyl-D-glucosamine units to expose a primary amine group, forming chitosan (B1678972) or chito-oligomers. nih.gov The action of these enzymes can be controlled to create specific deacetylation patterns. nih.gov
Re-acetylation with a Labeled Group: The exposed amine groups can then be chemically re-acetylated using a ¹³C-labeled acetyl source, such as [1-¹³C]-acetic anhydride (B1165640) or [2-¹³C]-acetic anhydride. This results in a chitin oligomer or polymer with ¹³C specifically located at either the carbonyl or the methyl position of the N-acetyl group.
Lytic polysaccharide monooxygenases (LPMOs) can also be used to introduce oxidative cleavages in crystalline chitin, increasing its accessibility to other enzymes and facilitating subsequent modification steps. nih.gov
Chemical Approaches: Chemical methods can provide alternative routes for regioselective modification. For instance, selective chemical reactions can be performed at the reducing end of chitin or its oligomers. While direct isotopic labeling through this route is complex, the principle has been demonstrated with other modifications, such as the regioselective conjugation of a fluorophore to the reducing end of a chitosan derivative via oxime formation. nih.gov This proof-of-concept suggests that targeted chemical reactions could be adapted for isotopic labeling of specific positions, particularly on chitooligosaccharides where steric hindrance is reduced compared to the full polymer.
| Approach | Key Reagents/Enzymes | Mechanism | Target ¹³C Position |
|---|---|---|---|
| Enzymatic-Chemical Hybrid | Chitin deacetylase; [1-¹³C]-acetic anhydride | Enzymatic deacetylation followed by chemical re-acetylation. | Carbonyl carbon of the N-acetyl group. |
| Enzymatic-Chemical Hybrid | Chitin deacetylase; [2-¹³C]-acetic anhydride | Enzymatic deacetylation followed by chemical re-acetylation. | Methyl carbon of the N-acetyl group. |
| Chemical (Hypothetical) | Protecting groups; ¹³C-labeled synthons | Multi-step organic synthesis involving protection, modification, and deprotection of chitooligomers. | Specific carbons on the glucan backbone (e.g., C1, C4, C6). |
Purification and Analytical Quality Assessment of Practical Grade Chitin-¹³CX for High-Resolution Research
Chitin-¹³CX designated as "Practical Grade" is a raw, isotopically enriched material that has undergone initial extraction. This grade signifies that it may contain residual impurities from its biological source, such as proteins and minerals. sigmaaldrich.comsigmaaldrich.com For high-resolution research, further purification and rigorous quality assessment are mandatory. The purity of commercial practical grade chitin has been reported to be approximately 89.3%. d-nb.info
Purification Protocol: The standard purification process for chitin involves two main steps:
Demineralization: The crude chitin is treated with a dilute acid, typically hydrochloric acid (HCl), at ambient temperature. This step dissolves inorganic minerals, primarily calcium carbonate, which is abundant in crustacean shells. nih.gov
Deproteinization: Following demineralization, the material is treated with a hot, dilute alkaline solution, such as sodium hydroxide (B78521) (NaOH), to solubilize and remove associated proteins. nih.gov For insect-derived chitin, which can contain melanin, an additional decolorization step may be required. mdpi.com
After these treatments, the purified chitin is washed extensively with deionized water until a neutral pH is achieved and then dried.
Analytical Quality Assessment: A comprehensive quality assessment is crucial to validate the suitability of the Chitin-¹³CX for research. This involves determining the isotopic enrichment level, chemical purity, and structural integrity.
Isotopic Enrichment: The percentage of ¹³C incorporation is a critical parameter. Mass spectrometry (MS) is the primary technique used for this determination. A general method involves comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions for different enrichment levels. nih.gov
Chemical Purity and Structure: Several techniques are used to assess the purity and structure of the final product.
Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the characteristic functional groups of chitin and to distinguish between different polymorphic forms (α- and β-chitin). mdpi.com
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer and can help detect residual inorganic impurities. mdpi.com
Glucosamine (B1671600) Content Analysis: The ultimate purity of the chitin can be determined by hydrolyzing the polymer back to its glucosamine monomers and quantifying the monomer concentration using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netd-nb.info
Degree of Acetylation (DA): The DA is a key parameter defining the polymer. A high DA (typically >90%) is characteristic of chitin. nih.gov This can be determined using techniques like ¹H NMR spectroscopy or titration methods.
| Analytical Technique | Parameter Measured | Typical Findings / Purpose |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Enrichment (%) | Quantifies the percentage of ¹³C atoms incorporated into the chitin structure. nih.gov |
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional Groups & Polymorphism | Confirms presence of amide I, II, and hydroxyl bands; identifies α- or β-chitin structure. mdpi.com |
| Thermogravimetric Analysis (TGA) | Thermal Stability & Ash Content | Determines degradation temperature and quantifies residual inorganic material (minerals). mdpi.com |
| Liquid Chromatography (e.g., LC-MS/MS) | Glucosamine Concentration (post-hydrolysis) | Provides a quantitative measure of the absolute purity of the chitin polymer. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree of Acetylation (DA) | Determines the ratio of N-acetyl-D-glucosamine to D-glucosamine units. |
Advanced Spectroscopic and Analytical Characterization Techniques Utilizing Chitin 13cx
Nuclear Magnetic Resonance (NMR) Spectroscopy Leveraging 13C Isotopic Probes
Solid-State 13C NMR for Elucidating Microfibrillar Architectures and Polymorphic Forms of Chitin-13CX
Solid-state 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is an indispensable technique for characterizing the structure of insoluble polymers like chitin (B13524) in their native state. nih.govresearchgate.netacs.org The use of Chitin-13CX significantly enhances the signal-to-noise ratio, allowing for a more precise determination of the microfibrillar architecture. The chemical shifts of the carbon atoms in the N-acetyl-D-glucosamine monomer are sensitive to their local environment, providing insights into the packing of chitin chains. researchgate.net
Chitin exists in three main polymorphic forms: α-, β-, and γ-chitin, which differ in the arrangement of their polysaccharide chains. mdpi.com α-chitin features an antiparallel arrangement, β-chitin has a parallel arrangement, and γ-chitin is thought to be a mixture of both. mdpi.comnih.gov These structural variations result in distinct 13C chemical shifts. For instance, α-chitin typically shows a splitting of the C3 and C5 signals, which is not observed in β-chitin. researchgate.netscilit.com The enhanced sensitivity from 13C labeling in Chitin-13CX allows for clearer resolution of these characteristic peaks, facilitating unambiguous identification of the polymorphic form. researchgate.net
Table 1: Typical Solid-State 13C NMR Chemical Shifts (ppm) for α- and β-Chitin
| Carbon Atom | α-Chitin | β-Chitin |
|---|---|---|
| C1 | ~104.3 | ~104.0 |
| C2 | ~55.2 | ~56.0 |
| C3 | ~73.5 | ~74.5 |
| C4 | ~83.2 | ~82.0 |
| C5 | ~75.8 | ~76.0 |
| C6 | ~60.9 | ~61.5 |
| C=O | ~173.1 | ~174.0 |
| CH3 | ~22.9 | ~23.5 |
Note: Chemical shifts can vary slightly depending on the source and preparation of the chitin sample. researchgate.net
High-Resolution Liquid-State 13C and 1H-13C HSQC NMR for Soluble Chitin-13CX Oligosaccharides and Derivatives
While native chitin is largely insoluble, chemical modifications can yield soluble derivatives, and enzymatic or chemical hydrolysis can produce soluble oligosaccharides. For these soluble forms of Chitin-13CX, high-resolution liquid-state NMR techniques provide detailed structural information. One-dimensional 13C NMR spectra of dissolved Chitin-13CX derivatives offer sharp signals, allowing for precise chemical shift assignments of each carbon atom in the repeating N-acetyl-D-glucosamine unit. researchgate.netscribd.com
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly powerful. escholarship.org This technique correlates the chemical shifts of protons directly bonded to carbon-13 atoms, providing a detailed fingerprint of the molecule's covalent structure. nih.gov In the context of Chitin-13CX oligosaccharides, ¹H-¹³C HSQC can be used to resolve the signals from each sugar residue, aiding in the determination of the sequence and the anomeric configuration (α or β) at the reducing end. escholarship.orgnih.gov The enhanced 13C signal from isotopic labeling is crucial for the sensitivity of these 2D experiments, especially for low-concentration samples.
Multidimensional NMR Approaches for Comprehensive Mapping of Intra- and Intermolecular Interactions in Chitin-13CX Systems
To gain a deeper understanding of the three-dimensional structure and interactions of Chitin-13CX, multidimensional NMR techniques are employed. nih.gov Two-dimensional 13C-13C correlation spectra, such as Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can be used to trace the carbon backbone of the polysaccharide, confirming connectivity. nih.govbohrium.com
Furthermore, experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), when applied to 13C-labeled chitin systems, can reveal spatial proximities between atoms. While these are typically proton-based experiments, the information can be correlated back to the carbon skeleton through HSQC-NOESY or similar combined techniques. These methods are instrumental in identifying both intra- and intermolecular interactions, such as the hydrogen bonding networks that are critical for the stability of chitin's polymorphic structures. nih.govbohrium.com
Quantitative 13C NMR Methodologies for Precise Determination of Degree of Acetylation and Other Structural Parameters in Labeled Chitin
The degree of acetylation (DA), which is the proportion of N-acetylated units to the total number of units, is a critical parameter that dictates the physicochemical and biological properties of chitin and its deacetylated derivative, chitosan (B1678972). nih.govnih.gov Quantitative 13C NMR, particularly with 13C-enriched chitin, provides a highly accurate and non-destructive method for determining the DA. nih.govnih.gov
In solid-state 13C CP/MAS NMR, the DA can be calculated by comparing the integral of the methyl carbon (CH3) signal of the acetyl group to the integral of one of the ring carbons (e.g., C1). researchgate.net The use of Chitin-13CX ensures a strong and easily quantifiable signal for the carbon skeleton, improving the precision of this measurement. nih.gov For soluble derivatives, liquid-state quantitative 13C NMR can be similarly employed. Optimizing experimental parameters, such as relaxation delays, is crucial to ensure the signal intensities are directly proportional to the number of nuclei, leading to accurate quantification. nih.govup.pt
Mass Spectrometry (MS) Applications in Conjunction with Isotopic Labeling
Tracking Degradation Products and Metabolic Intermediates Derived from Chitin-13CX
Mass spectrometry is a highly sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio. The incorporation of 13C into the chitin structure provides a distinct isotopic signature that allows its degradation products and metabolic intermediates to be easily distinguished from endogenous, unlabeled molecules in complex biological systems.
When Chitin-13CX is subjected to enzymatic or chemical degradation, the resulting oligosaccharides and monosaccharides will be heavier than their natural abundance counterparts by the number of incorporated 13C atoms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate these degradation products, and their 13C-enriched nature allows for their unambiguous identification and quantification. mountainscholar.orgnih.gov This is particularly valuable in metabolic studies, where researchers can track the fate of chitin-derived carbon as it is processed by cells or organisms. The known mass shift simplifies the analysis of complex mass spectra, enabling the confident identification of chitin-derived metabolites even at very low concentrations.
Elucidating Molecular Transformations and Reaction Pathways in Labeled Chitin Systems
The uniform enrichment of chitin with ¹³C in Chitin-13CX is particularly advantageous for tracking the fate of carbon atoms during chemical and enzymatic transformations. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose, as it can monitor changes in the local chemical environment of each carbon atom in the chitin polymer.
During processes such as enzymatic hydrolysis, the degradation of the chitin backbone can be monitored by observing the changes in the ¹³C NMR spectrum. nih.gov For instance, the cleavage of glycosidic bonds by chitinases leads to the formation of smaller oligosaccharides and N-acetylglucosamine monomers. In a ¹³C-labeled system, the signals corresponding to the carbon atoms at the newly formed reducing and non-reducing ends will exhibit distinct chemical shifts compared to those within the polymer chain. This allows for a quantitative assessment of the reaction progress and the identification of intermediate species. nih.gov
Research Findings:
Studies involving the enzymatic hydrolysis of chitin have demonstrated the utility of ¹³C NMR in monitoring the reaction. By acquiring spectra at various time points, researchers can track the decrease in intensity of signals corresponding to the intact polymer and the concomitant increase in signals from the degradation products. The high sensitivity afforded by ¹³C enrichment in Chitin-13CX allows for the detection of subtle changes and low concentrations of intermediates that might be missed with natural abundance chitin.
| Carbon Atom | Intact Chitin-13CX (ppm) | N-acetylglucosamine Monomer (ppm) | Comment |
|---|---|---|---|
| C1 | ~104 | ~92 (α-anomer), ~96 (β-anomer) | Significant upfield shift upon hydrolysis, indicating cleavage of the glycosidic bond. |
| C4 | ~84 | ~71 | Shift reflects the change from a glycosidically linked to a free hydroxyl group. |
| C=O (Amide) | ~174 | ~175 | Relatively stable chemical shift, useful as an internal reference. |
Complementary Spectroscopic and Diffraction Methods for Structural Insights
While NMR provides detailed information on local chemical environments, other spectroscopic and diffraction techniques offer complementary insights into the higher-order structure and bonding within Chitin-13CX.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly sensitive to the hydrogen bonding networks that dictate the three-dimensional structure of chitin allomorphs (α- and β-chitin). The substitution of ¹²C with ¹³C in Chitin-13CX can induce subtle but measurable shifts in the vibrational frequencies of certain bonds, particularly those involving carbon atoms, such as the C=O stretching of the amide group. nih.gov
In IR and Raman spectra of chitin, the amide I band (primarily C=O stretching) is particularly informative for studying hydrogen bonding. researchgate.net In α-chitin, this band is often split, reflecting the different hydrogen bonding environments of the carbonyl groups. The isotopic labeling in Chitin-13CX would be expected to shift the amide I band to a lower frequency. This isotopic shift can help to deconvolve complex spectra and provide more precise information about the specific vibrational modes and their coupling to the surrounding environment. For example, the extent of the frequency shift can be correlated with the strength of the hydrogen bonds involving the carbonyl group.
Research Findings:
Although specific studies on uniformly ¹³C-labeled chitin are not abundant, research on other ¹³C-labeled biopolymers has shown that the isotopic shift of the amide I band is a valuable tool for probing local secondary structure. nih.gov By comparing the spectra of labeled and unlabeled chitin, researchers can more definitively assign vibrational modes and analyze the effects of different processing conditions or allomorphic forms on the hydrogen bonding network.
| Allomorph | Typical Amide I Bands (¹²C) | Expected Amide I Bands (¹³C) | Interpretation |
|---|---|---|---|
| α-Chitin | ~1656 cm⁻¹, ~1621 cm⁻¹ | Shifted to lower wavenumbers | Splitting indicates two different hydrogen bonding environments for the C=O groups. |
| β-Chitin | ~1650 cm⁻¹ | Shifted to lower wavenumbers | A single band suggests a more uniform hydrogen bonding environment for the C=O groups. |
X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of chitin, XRD is used to identify the allomorphic form (α or β), assess the degree of crystallinity, and determine the unit cell parameters. acs.orgresearchgate.net The diffraction pattern is a result of the scattering of X-rays by the electron clouds of the atoms in the crystal lattice.
Research Findings:
XRD patterns of chitin are well-characterized, with α-chitin and β-chitin exhibiting distinct diffraction peaks. researchgate.net For α-chitin, prominent peaks are typically observed at 2θ values of approximately 9.3° and 19.2°. In contrast, β-chitin often shows strong reflections around 9.1° and 20.3°. The degree of crystallinity can be estimated from the sharpness and intensity of these diffraction peaks relative to the broad amorphous halo. While Chitin-13CX itself will not yield a different XRD pattern, its use in biosynthetic studies, where ¹³C-labeled precursors are incorporated into chitin by organisms, can be coupled with XRD to analyze the resulting crystalline structure of the newly synthesized material.
| Allomorph | Prominent Diffraction Peaks (2θ) | Corresponding Crystalline Planes |
|---|---|---|
| α-Chitin | ~9.3°, ~19.2°, ~20.8°, ~23.4° | (020), (110), (120), (130) |
| β-Chitin | ~9.1°, ~20.3° | (010), (110) |
Mechanistic Investigations and Pathway Elucidation Studies Employing Chitin 13cx As a Tracer
Tracing Carbon Flow and Nutrient Cycling Dynamics in Environmental and Soil Ecosystems Utilizing ¹³C-Labeled Chitin (B13524)
Chitin represents a significant reservoir of carbon and nitrogen in many ecosystems, particularly in soils where it is a major component of fungal cell walls and arthropod exoskeletons. uni-bayreuth.de The degradation of chitin is a vital process for carbon and nitrogen cycling. nih.gov By introducing ¹³C-labeled chitin into soil microcosms, researchers can track the movement of the ¹³C label as the chitin is decomposed and its carbon is assimilated by the microbial community.
Stable Isotope Probing (SIP) is a powerful technique used in these studies. It involves supplying a ¹³C-enriched substrate, like Chitin-13CX, to an environmental sample. As microorganisms consume the labeled chitin, the ¹³C is incorporated into their biomass, including their DNA, RNA, and proteins. By analyzing these biomarkers, scientists can identify the specific organisms actively involved in chitin degradation under different environmental conditions. uni-bayreuth.de For instance, studies have identified bacteria such as Cellvibrio and Massilia as initial and active degraders of chitin in aerated agricultural soils. uni-bayreuth.de This approach provides direct evidence of carbon flow from a specific substrate to particular microbial populations, thereby mapping out the functional roles of different species within the complex soil food web.
These tracer experiments help quantify chitin degradation rates and understand how environmental factors influence the process. nih.gov The analysis of stable isotopes in chitinous remains from sediments also offers insights into past environmental conditions and ecological changes. nerc.ac.ukresearchgate.net
Elucidation of Chitin Biodegradation Pathways and Enzymatic Mechanisms
The breakdown of chitin is a multi-step process mediated by a suite of specialized enzymes. taylorfrancis.com Chitin-13CX is instrumental in studying the mechanisms of these enzymes with high precision.
Chitinases are glycoside hydrolases that cleave the β-(1→4)-glycosidic bonds in the chitin polymer. taylorfrancis.com They are classified as endochitinases, which cut randomly within the chain, and exochitinases, which act on the ends of the polymer. sigmaaldrich.com Using Chitin-13CX as a substrate allows for precise tracking of the products of enzymatic digestion. Techniques like mass spectrometry can identify and quantify the resulting ¹³C-labeled chitooligosaccharides, providing a detailed picture of the enzyme's mode of action and cleavage patterns.
Research on various chitinases has revealed high specificity for their substrates. For example, some enzymes show significantly higher activity on powdered chitin compared to colloidal chitin or other polysaccharides like cellulose. mdpi.comresearchgate.net The use of a labeled substrate helps in determining kinetic parameters and understanding how different chitin forms (e.g., crystalline vs. amorphous) affect enzyme efficiency.
Table 1: Substrate Specificity of a Hypothetical Chitinase Using ¹³C-Labeled Substrates This table is interactive. You can sort the data by clicking on the column headers.
| Substrate | Substrate Form | Relative Activity (%) |
|---|---|---|
| Chitin-13CX | Powder (Crystalline) | 100 |
| Chitin-13CX | Colloidal (Amorphous) | 75 |
| Cellulose-13C | Crystalline | < 5 |
| N,N'-diacetylchitobiose-13C | Soluble Oligomer | 40 |
Chitin deacetylases (CDAs) are enzymes that catalyze the hydrolysis of N-acetamido groups in chitin, converting it into chitosan (B1678972). forth.gr This enzymatic conversion offers a controlled and environmentally benign alternative to harsh chemical methods for producing chitosan, a versatile biopolymer with numerous applications. forth.grmdpi.com
The use of Chitin-13CX allows researchers to follow the deacetylation process precisely. Solid-state ¹³C-NMR spectroscopy is a key analytical technique in these studies. forth.grnih.govresearchgate.net By analyzing the changes in the ¹³C-NMR spectra, particularly at the carbonyl carbon of the N-acetyl group, scientists can determine the degree of deacetylation and gain insights into the enzyme's pattern of action. nih.gov Some CDAs exhibit a multiple-attack mechanism, where the enzyme performs several deacetylation events before dissociating from the polymer chain. forth.grnih.gov Studying this process with Chitin-13CX helps in designing enzymatic processes to produce chitosans with specific, well-defined properties. semanticscholar.org
Lytic Polysaccharide Monooxygenases (LPMOs) represent a paradigm shift in the understanding of polysaccharide degradation. nih.govspringernature.com Unlike hydrolytic enzymes, LPMOs are copper-dependent enzymes that use an oxidative mechanism to cleave glycosidic bonds, acting on the crystalline surfaces of polysaccharides like chitin. taylorfrancis.comnih.gov This oxidative cleavage introduces "nicks" in the chitin chains, making them more accessible to traditional chitinases. springernature.com
Isotopically labeled substrates are crucial for investigating the complex mechanism of LPMOs. nih.govpnas.org Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, when used with isotopically labeled chitin (e.g., ¹³C or ¹⁵N), can provide detailed structural and electronic information about the enzyme-substrate interaction. nih.govpnas.org These studies have shown that substrate binding can induce conformational changes in the LPMO's copper active site, which is critical for the activation of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), the co-substrates in the oxidative reaction. nih.govpnas.orgrsc.org The analysis of reaction products from Chitin-13CX cleavage by LPMOs helps to confirm the site of oxidation (typically C1 or C4 of the glycosidic bond) and elucidate the complete catalytic cycle. nih.gov
Research into Chitin Biosynthesis and Chitin Synthase Enzyme Function in Biological Systems
Chitin biosynthesis is a fundamental process for a vast number of organisms, including fungi, insects, and crustaceans. nih.gov The final step in this pathway is catalyzed by chitin synthase (CHS), an enzyme that polymerizes N-acetylglucosamine (GlcNAc) units from a UDP-N-acetylglucosamine donor. nih.gov Because chitin is absent in vertebrates, CHS is an attractive target for the development of specific antifungal and insecticidal agents. mdpi.com
Tracer studies using ¹³C-labeled precursors, such as ¹³C-glucose, are employed to investigate the chitin biosynthetic pathway. researchgate.net As organisms metabolize the labeled glucose, the ¹³C is incorporated into the GlcNAc units and subsequently into the final chitin polymer. By isolating and analyzing the resulting ¹³C-labeled chitin, researchers can study the activity and regulation of chitin synthase in vivo. researchgate.netmdpi.com This approach helps in understanding the complex regulation of CHS genes during different developmental stages of organisms and the functional roles of different CHS isoenzymes. nih.govmdpi.com
Table 2: Key Enzymes in Chitin Metabolism Studied with ¹³C Tracers This table is interactive. You can sort the data by clicking on the column headers.
| Enzyme | Function | Investigative Role of Chitin-13CX |
|---|---|---|
| Chitinase | Hydrolytic degradation of chitin | Determine substrate specificity, cleavage patterns, and kinetics. |
| Chitin Deacetylase (CDA) | Converts chitin to chitosan | Monitor deacetylation patterns and create defined chitosan products. |
| Lytic Polysaccharide Monooxygenase (LPMO) | Oxidative cleavage of crystalline chitin | Elucidate enzyme-substrate binding and catalytic mechanism. |
| Chitin Synthase (CHS) | Biosynthesis of chitin | Trace pathway flux and study enzyme function/inhibition in vivo. |
Investigating Trophic Interactions and Carbon Assimilation in Microbial and Invertebrate Communities Using Chitin-13CX
Stable isotope analysis is a cornerstone of modern food web ecology. researchgate.netresearchgate.net By analyzing the isotopic composition of organisms, scientists can deduce their diet and trophic level. nerc.ac.uk Chitin-13CX serves as a powerful tool in these investigations, acting as a labeled dietary source to trace carbon flow through food webs.
When Chitin-13CX is introduced into an ecosystem, organisms that consume it (chitinivores) will incorporate the ¹³C label into their tissues. int-res.com Predators that then consume these primary consumers will also become enriched in ¹³C, allowing researchers to map out specific predator-prey linkages. princeton.edu This method is particularly valuable for studying microbial food webs and the trophic interactions of small invertebrates, where direct observation of feeding is difficult or impossible. uni-bayreuth.deresearchgate.net For example, by adding ¹³C-labeled chitin to a soil or aquatic environment and subsequently measuring the ¹³C content of various organisms, one can determine which species are primary chitin decomposers and how the carbon from chitin is transferred to higher trophic levels. nerc.ac.ukresearchgate.net
This approach overcomes challenges associated with bulk stable isotope analysis, where the isotopic signature of an organism reflects an integrated diet over time. int-res.com Using a specific labeled substrate like Chitin-13CX provides unambiguous evidence of the assimilation of carbon from that particular source, offering a high-resolution view of specific trophic pathways.
Exploration of Molecular Interactions Facilitated by Isotopic Labeling
Characterization of Chitin-Protein and Chitin-Carbohydrate Interactions in Complex Biological Matrices
Isotopic labeling is a key technique for tracking the passage of an isotope through a reaction or metabolic pathway. wikipedia.org The use of ¹³C-labeled chitin (B13524) is instrumental in elucidating the specific binding sites and conformational changes that occur during interactions between chitin and various proteins or other carbohydrates. Techniques like solid-state NMR spectroscopy can analyze the structure of chitin in its native cellular environment, which is technically challenging otherwise. frontiersin.orgnih.gov
In complex biological matrices, where numerous molecules coexist, selectively labeling chitin with ¹³C allows its signals to be distinguished from the background noise of other carbon-containing molecules. This approach has been pivotal in studying chitin-binding proteins, such as lectins and enzymes like chitinases and chitosanases. By monitoring the changes in the NMR spectra of Chitin-13CX upon protein binding, researchers can map the contact points and determine the binding affinity. For example, studies on carbohydrate-binding modules (CBMs) have used NMR to characterize their binding ability to chitosan (B1678972), a derivative of chitin. nih.gov
Interactions between chitin and other polysaccharides, like glucans in the fungal cell wall, are crucial for structural integrity. nih.govnih.gov ¹³C labeling helps in understanding how these polymers are spatially organized and cross-linked. Solid-state NMR studies on uniformly ¹³C, ¹⁵N-labeled fungi have revealed that chitin and α-1,3-glucans interact closely to form a rigid, hydrophobic core in the cell wall of species like Aspergillus fumigatus. nih.gov This detailed structural information is vital for understanding the physical properties of these biological composites.
Table 1: Research Findings on Chitin-Biomolecule Interactions using ¹³C Labeling
| Interacting Molecules | Organism/System Studied | Key Findings from ¹³C Labeling Studies |
| Chitin and α-1,3-Glucan | Aspergillus fumigatus | Revealed a tight packing and close interaction, forming a rigid and hydrophobic scaffold in the fungal cell wall. nih.gov |
| Chitin and various proteins | General biochemical systems | Allows for mapping of binding interfaces and determination of binding affinities without ambiguity from other carbon signals. nih.govspringernature.com |
| Chitin and β-1,3-Glucan | Various Fungi | Demonstrated to form the stiff, core structural component of the fungal cell wall. nih.govnih.gov |
| Chitosan and Carbohydrate Binding Modules (CBMs) | Paenibacillus sp. | NMR titration experiments showed that chitosan oligosaccharides bind to specific loops on the CBMs. nih.gov |
Research into Plant-Microbe and Host-Pathogen Recognition Mechanisms Involving Chitin-Based Elicitors
Chitin is a well-established microbe-associated molecular pattern (MAMP) that can trigger immune responses in plants and other hosts. nih.govoup.comnih.gov Fragments of chitin, known as chitooligosaccharides, are recognized by specific pattern recognition receptors (PRRs) on the surface of host cells, initiating a signaling cascade that leads to defense responses. nih.govscite.ai This process is a cornerstone of innate immunity.
The use of isotopically labeled chitin oligomers is critical for studying the direct interaction with these host receptors. By using ¹³C-labeled chitin elicitors, researchers can track their binding to receptors like LysM-containing proteins, which are involved in perceiving both pathogenic fungi and symbiotic microbes. nih.gov This allows for the precise characterization of binding kinetics and specificity, helping to unravel how plants can distinguish between harmful pathogens and beneficial symbionts. oup.comnih.gov
Pathogens, in turn, have evolved strategies to evade this chitin-triggered immunity. nih.govoup.com Some fungi secrete effector proteins that can bind to chitin fragments, sequestering them from host receptors, or directly interfere with the receptor complex itself. juniperpublishers.com For instance, the fungal effector Ecp6 from Cladosporium fulvum is known to suppress chitin-triggered immunity by binding to chitin with high affinity. juniperpublishers.com Studying these interactions using Chitin-13CX can provide detailed insights into the molecular basis of this "molecular arms race," revealing how effector proteins recognize and bind chitin to disrupt host defenses.
Table 2: Application of Chitin Elicitors in Host-Pathogen Interaction Research
| Research Area | Key Role of Chitin Elicitors | Insights Gained from Isotopic Labeling |
| Plant Immunity | Act as MAMPs to trigger defense responses via PRRs. nih.govnih.gov | Allows for direct measurement of binding to receptors (e.g., LysM RLKs), clarifying recognition mechanisms. nih.gov |
| Fungal Pathogenesis | Pathogens secrete effector proteins to bind chitin and evade host detection. oup.comjuniperpublishers.com | Helps characterize the binding sites and affinity of fungal effector proteins for chitin, explaining immune evasion. juniperpublishers.com |
| Symbiotic Relationships | Chitin-derived molecules act as signaling molecules to establish mutualistic relationships. nih.govoup.com | Can trace the signaling pathway and receptor interactions that differentiate symbionts from pathogens. nih.gov |
| Disease Susceptibility | Mutants in chitin-responsive genes show increased susceptibility to fungal pathogens. nih.gov | Confirms the biological relevance of the chitin signaling pathway in overall plant defense. nih.gov |
Structural and Dynamic Analysis of Fungal Cell Wall Components and Their Interactions with Chitin-13CX
The fungal cell wall is a dynamic and essential structure, with chitin being a primary structural component, forming a scaffold with other polysaccharides like β-glucans. nih.govnih.govresearchgate.net The precise architecture and molecular mobility of these components are critical for the fungus's viability and interaction with its environment. nih.govmdpi.com The use of isotopic labeling, particularly growing fungi on a medium containing ¹³C-glucose and ¹⁵N-ammonium chloride, allows for the uniform enrichment of cell wall components. nih.govnih.gov
Solid-state NMR (ssNMR) spectroscopy on such isotopically enriched fungal cells provides unprecedented, high-resolution information on the structure of chitin and its neighboring molecules in their native, intact state. frontiersin.orgnih.gov These studies have revealed that chitin within the fungal cell wall is structurally heterogeneous, existing in multiple distinct conformational forms, often exhibiting features of both α- and γ-allomorphs. frontiersin.orgnih.gov For example, in Aspergillus fumigatus, at least six major types of chitin conformations have been resolved using 2D ¹³C-¹³C correlation spectra. frontiersin.org
Furthermore, ¹³C labeling enables the study of the dynamics and intermolecular packing of cell wall polymers. Techniques like Dynamic Nuclear Polarization (DNP)-enhanced ssNMR can reveal the spatial proximity of different components. nih.gov Research on A. fumigatus has shown that chitin and α-1,3-glucan form a tightly packed, rigid core, which is surrounded by more mobile polysaccharides. nih.gov This detailed architectural knowledge is crucial, as the cell wall's composition and organization can change in response to environmental stress or antifungal drugs, often involving an increase in chitin synthesis as a compensatory mechanism. nih.govmdpi.com
Table 3: Findings from Structural Analysis of ¹³C-Labeled Fungal Cell Walls
| Fungal Species Studied | Analytical Technique | Key Structural and Dynamic Insights |
| Aspergillus fumigatus | 2D ¹³C-¹³C Solid-State NMR | Resolved at least six major types of chitin conformations in the native cell wall; showed chitin and α-1,3-glucan form a rigid core. frontiersin.orgnih.gov |
| Candida albicans | ¹³C Solid-State NMR | Revealed distinct fingerprints of chitin structure compared to other fungal species, highlighting species-specific cell wall architecture. frontiersin.orgnih.gov |
| Aspergillus niger | 2D ¹³C-¹³C Solid-State NMR | The alkali-insoluble portion of the cell wall showed a pattern comparable to A. fumigatus, indicating a conserved core structure in Aspergillus species. nih.gov |
| Various Aspergillus, Rhizopus, and Candida strains | ¹³C Solid-State NMR with PCA | Showed that chitin structure is intrinsically heterogeneous and resistant to significant perturbation by antifungal drugs or salts. frontiersin.orgnih.gov |
Innovations in Advanced Materials Research Utilizing Labeled Chitin Based Precursors
Methodological Insights into Chitin-Based Nanomaterials Formation and Assembly Mechanisms
The use of Chitin-13CX, in conjunction with advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, offers an unparalleled window into the real-time formation and self-assembly of chitin-based nanomaterials. By strategically incorporating the 13C isotope, researchers can track the transformation of chitin (B13524) molecules from their bulk state to nano-structured entities, providing crucial data on the kinetics and pathways of these processes.
The self-assembly of chitin nanocrystals (ChNCs) into hierarchically ordered structures is a key area of investigation. d-nb.infompg.decam.ac.uk While the general principles of this process, driven by factors like hydrogen bonding and van der Waals forces, are understood, the precise molecular dynamics have been challenging to observe directly. acs.org The introduction of Chitin-13CX allows for in-situ monitoring of the alignment and packing of individual chitin chains as they coalesce into nanocrystals and subsequently into larger assemblies. Changes in the 13C NMR chemical shifts can indicate alterations in the local chemical environment, providing insights into the intermolecular interactions that drive the formation of these materials. researchgate.netresearchgate.netresearchgate.net
Key Research Findings from Isotopic Labeling Studies:
| Monitored Process | Analytical Technique | Key Insight Gained from 13C Labeling |
| Nanocrystal Formation | Solid-State 13C NMR | Tracking the conversion of amorphous chitin regions to crystalline structures by monitoring changes in the C4 and C6 carbon signals. |
| Self-Assembly Dynamics | Time-Resolved 13C NMR | Observing the rate of liquid crystalline phase formation in ChNC suspensions by following the narrowing of specific 13C spectral lines. |
| Inter-particle Interactions | 2D 13C-13C Correlation NMR | Identifying the specific carbon atoms involved in hydrogen bonding between adjacent chitin nanocrystals during film formation. |
These methodological advancements, made possible by the use of Chitin-13CX, are crucial for optimizing the synthesis of chitin-based nanomaterials with tailored properties for a variety of applications, from biomedical devices to advanced composites. nih.govmdpi.com
Investigation of Polymer Blend and Composite Structure Formation Dynamics Using Isotopic Tracers
The development of polymer blends and composites incorporating chitin is a promising avenue for creating novel materials with enhanced mechanical and functional properties. Understanding the dynamics of how these structures form at the molecular level is critical for controlling their final performance. Chitin-13CX serves as an invaluable isotopic tracer in these investigations, allowing for the precise tracking of chitin's distribution and interaction within a polymer matrix.
Solid-state NMR spectroscopy is the primary tool for analyzing these systems. By selectively labeling the chitin component with 13C, its signals can be distinguished from those of the surrounding polymer matrix. This enables the study of:
Dispersion and Distribution: The homogeneity of the chitin distribution within the blend can be assessed by analyzing the intensity and linewidth of the 13C signals. Broad and overlapping peaks may suggest poor dispersion, while sharp, well-resolved signals can indicate a more uniform mixture.
Interfacial Interactions: Changes in the 13C chemical shifts of the chitin backbone upon blending can reveal the nature and extent of interactions (e.g., hydrogen bonding) between the chitin and the matrix polymer. This information is vital for understanding the adhesion and stress transfer mechanisms within the composite.
Phase Separation Dynamics: In incompatible polymer blends, the rate and extent of phase separation can be monitored over time by observing changes in the 13C NMR spectra. This allows for a detailed understanding of the thermodynamic and kinetic factors that govern the morphology of the final material.
For instance, in a blend of Chitin-13CX with an unlabeled synthetic polymer, specific 2D NMR experiments can be designed to probe the spatial proximity of the 13C-labeled chitin to the protons of the other polymer, providing direct evidence of molecular-level mixing.
Mechanistic Studies on Chitin-Based Scaffold Development and Degradation in Regenerative Biomedical Research
Chitin-based scaffolds are extensively researched for applications in tissue engineering and regenerative medicine due to their biocompatibility and biodegradability. nih.govconsensus.app A thorough understanding of the scaffold's degradation profile is essential for designing materials that degrade at a rate commensurate with new tissue formation. Chitin-13CX provides a powerful method for conducting mechanistic studies of this degradation process.
By constructing scaffolds from 13C-labeled chitin, researchers can non-invasively monitor the breakdown of the material over time, both in vitro and potentially in vivo, using techniques like solid-state NMR. The enzymatic hydrolysis of chitin by lysozyme, a key enzyme in the human body, can be followed by observing the changes in the 13C NMR spectrum of the scaffold. nih.gov
Tracking Scaffold Degradation with Chitin-13CX:
| Degradation Stage | Observable 13C NMR Change | Mechanistic Insight |
| Initial Enzymatic Attack | Decrease in the intensity of signals corresponding to crystalline chitin regions. | Indicates preferential degradation of the more ordered domains of the scaffold. |
| Formation of Soluble Oligomers | Appearance of new, sharper signals in the solution-state 13C NMR spectrum of the surrounding medium. | Allows for the identification and quantification of the degradation byproducts. |
| Complete Degradation | Disappearance of all solid-state 13C signals corresponding to the chitin scaffold. | Provides a definitive endpoint for the degradation process. |
These detailed mechanistic insights are critical for the rational design of chitin-based scaffolds with predictable and controllable degradation kinetics, a key requirement for successful tissue regeneration. nih.govsci-hub.se The use of Chitin-13CX in these studies represents a significant advancement in the field of biomedical materials science.
Future Research Perspectives and Emerging Methodologies for Chitin 13cx
Development of Novel and Highly Specific Isotopic Labeling Strategies for Heterogeneous Chitin (B13524) Structures
The "practical grade" designation of Chitin-13CX implies a non-uniform distribution of the ¹³C isotope throughout the polymer. While useful for bulk tracing studies, future research necessitates the development of more sophisticated and specific labeling strategies to probe the intricacies of chitin's heterogeneous structure and its interactions in biological systems.
Current methodologies for producing ¹³C-labeled chitin often involve biosynthetic approaches, such as cultivating fungi like Absidia coerulea in a medium containing ¹³C-labeled glucose. researchgate.net This results in a somewhat random incorporation of ¹³C into the N-acetylglucosamine monomer units of the chitin polymer. Future strategies will likely focus on achieving more controlled and specific labeling patterns.
Key areas of development include:
Regiospecific Labeling: Introducing ¹³C atoms at specific positions within the N-acetylglucosamine ring or the acetyl group. This would allow researchers to track the fate of different parts of the molecule during metabolic processing. For instance, labeling the carbonyl carbon of the acetyl group could provide specific insights into the activity of chitin deacetylases.
Patterned and Segmental Labeling: Creating chitin chains with alternating labeled and unlabeled monomer units or segments. This can be particularly useful for studying the dynamics of chitin chain elongation and degradation by enzymes, as well as for advanced NMR studies to elucidate polymer conformation. researchgate.net
Chemo-enzymatic Synthesis: Combining chemical synthesis of specifically labeled N-acetylglucosamine precursors with enzymatic polymerization using chitin synthases. This approach offers the potential for a high degree of control over the labeling pattern.
These advanced labeling strategies will provide researchers with powerful tools to investigate the relationship between chitin's structure and its function in unprecedented detail.
| Labeling Strategy | Description | Potential Research Application |
| Uniform Labeling | ¹³C is randomly distributed throughout the chitin polymer. | Bulk metabolic tracing, determining overall degradation rates. |
| Regiospecific Labeling | ¹³C is incorporated at a specific atomic position within the N-acetylglucosamine monomer. | Tracking the fate of specific chemical moieties, studying enzyme mechanisms. |
| Segmental Labeling | Segments of the chitin polymer are labeled with ¹³C, while other segments remain unlabeled. | Investigating polymer dynamics, protein-chitin interactions, and solid-state NMR analysis. |
Integration of Multi-Omics Approaches with Isotope Tracing for Comprehensive Systems Biology Insights
The integration of stable isotope tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to gain a holistic understanding of how organisms metabolize and respond to chitin. By using Chitin-13CX as a tracer, researchers can follow the flow of carbon from chitin through various metabolic pathways and correlate this with changes at the gene, transcript, protein, and metabolite levels. nih.govasm.org
A key application of this integrated approach is in understanding the microbial decomposition of chitin, a critical process in global carbon and nitrogen cycling. For example, studies on bacterial consortia have used multi-omics to elucidate the specific roles of different bacterial species in the breakdown of chitin. nih.govasm.org By providing ¹³C-labeled chitin, researchers can precisely track the metabolic fate of the chitin-derived carbon and identify the key enzymes and pathways involved.
Future research in this area will likely focus on:
Fluxomics: Using ¹³C metabolic flux analysis to quantify the rates of metabolic pathways involved in chitin utilization. youtube.comyoutube.com This can reveal metabolic bottlenecks and identify targets for metabolic engineering to improve the efficiency of chitin valorization.
Host-Pathogen Interactions: Investigating the role of chitin in the interactions between pathogenic fungi and their hosts. By tracing the metabolism of ¹³C-labeled chitin from the fungal cell wall, researchers can gain insights into how pathogens evade host immune responses and how the host metabolizes fungal-derived material.
Gut Microbiome Studies: Exploring the role of chitin as a dietary fiber and its impact on the composition and metabolic activity of the gut microbiome. Chitin-13CX can be used to trace the flow of carbon from ingested chitin into microbial metabolites, providing a clearer picture of its nutritional significance.
| Omics Technology | Information Gained | Integration with Chitin-13CX |
| Genomics | Identifies the genes involved in chitin metabolism. | Correlates the presence of specific genes with the ability to metabolize ¹³C-chitin. |
| Transcriptomics | Measures the expression levels of genes related to chitin metabolism. | Determines which genes are up- or down-regulated in response to the presence of ¹³C-chitin. |
| Proteomics | Identifies and quantifies the proteins involved in chitin binding, degradation, and metabolism. | Identifies the specific enzymes that are actively processing the ¹³C-chitin. |
| Metabolomics | Profiles the small molecule metabolites produced during chitin breakdown. | Traces the incorporation of ¹³C from chitin into downstream metabolites, mapping metabolic pathways. |
Advancements in In Vivo and In Situ Analytical Techniques for Labeled Chitin in Complex Biological Environments
A major challenge in studying chitin is its insolubility and its presence within complex biological matrices. The development of advanced analytical techniques that can probe labeled chitin in vivo and in situ is crucial for understanding its dynamics and function in its native environment.
Emerging techniques that hold significant promise include:
Solid-State Nuclear Magnetic Resonance (SSNMR): ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a powerful technique for studying the structure and dynamics of solid chitin. nih.govresearchgate.net The use of ¹³C-labeled chitin significantly enhances the sensitivity of this technique, allowing for the detailed characterization of chitin's crystalline structure and its interactions with other molecules. acs.org
Raman Spectroscopy: This vibrational spectroscopy technique can be used for label-free, in situ monitoring of chitin. rsc.orgbibliotekanauki.plnih.gov Specific Raman peaks can be used to identify and quantify chitin within biological samples, such as fungal cell walls, without the need for destructive sample preparation. researchgate.net While not directly detecting the ¹³C label, it can be used in conjunction with ¹³C-labeling studies to correlate structural changes with metabolic activity.
Mass Spectrometry Imaging (MSI): High-resolution mass spectrometry techniques can be used to visualize the spatial distribution of ¹³C-labeled metabolites derived from Chitin-13CX within tissues. nih.gov This can provide valuable information on where chitin degradation and metabolism are occurring in situ.
Confocal Laser Scanning Microscopy (CLSM): While isotopic labels themselves are not directly visualized with CLSM, fluorescently labeled chitin derivatives can be used for in vivo imaging. mdpi.comnih.gov Future developments may involve the use of probes that can specifically bind to and report on the presence of ¹³C-labeled chitin, enabling its visualization in living cells.
These advanced analytical methods will enable researchers to move beyond bulk measurements and gain a spatially and temporally resolved understanding of chitin's role in complex biological systems.
| Analytical Technique | Principle | Application for Labeled Chitin |
| Solid-State NMR | Measures the magnetic properties of ¹³C nuclei to provide information on molecular structure and dynamics in solid samples. | Characterization of the crystalline structure of ¹³C-chitin and its interactions. nih.gov |
| Raman Spectroscopy | Measures the vibrational modes of molecules to provide a chemical fingerprint. | In situ and label-free detection and quantification of chitin in biological samples. rsc.orgresearchgate.net |
| Mass Spectrometry Imaging | Measures the mass-to-charge ratio of molecules to identify and map their spatial distribution in a sample. | Visualizing the distribution of ¹³C-labeled metabolites derived from chitin in tissues. nih.gov |
| Confocal Laser Scanning Microscopy | Uses fluorescence to generate high-resolution images of biological samples. | In vivo visualization of the uptake and localization of fluorescently-tagged chitin derivatives. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Chitin-13CX, Practical Grade, and how do they influence experimental design?
- Methodological Answer : Characterize properties such as isotopic enrichment (via mass spectrometry or NMR), solubility (using polar/non-polar solvents), and crystallinity (via XRD or FTIR). These properties dictate its suitability for tracking metabolic pathways or structural studies. Ensure protocols align with reproducibility standards, including calibration with unlabeled chitin controls .
Q. How should Chitin-13CX be stored to preserve isotopic integrity in long-term studies?
- Methodological Answer : Store in inert, moisture-free environments (e.g., desiccated argon atmosphere) at –20°C. Conduct periodic stability assays using ¹³C-NMR to detect isotopic dilution or degradation. Document storage conditions rigorously to ensure experimental reproducibility .
Q. What are the standard protocols for synthesizing derivatives of Chitin-13CX for enzymatic assays?
- Methodological Answer : Use reductive amination or acetylation reactions under controlled pH and temperature. Validate derivatization efficiency via FTIR or HPLC-MS, and cross-reference with literature on non-isotopic chitin derivatives to confirm structural fidelity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enzymatic degradation rates of Chitin-13CX across studies?
- Methodological Answer : Perform comparative kinetic assays under standardized conditions (pH, temperature, enzyme purity). Use statistical meta-analysis to identify confounding variables (e.g., isotopic dilution, enzyme source variability). Replicate conflicting studies with controlled variables and publish raw datasets for peer validation .
Q. What strategies optimize Chitin-13CX’s use in tracking metabolic pathways while minimizing isotopic dilution?
- Methodological Answer : Design mass-balance experiments with dual-isotope labeling (e.g., ¹³C and ¹⁵N) to distinguish metabolic incorporation from background noise. Use compartmental modeling to quantify dilution effects and adjust dosing protocols accordingly .
Q. How can ¹³C-NMR data from Chitin-13CX be integrated with computational models of chitin-protein interactions?
- Methodological Answer : Normalize NMR chemical shifts using reference compounds (e.g., unlabeled chitin) and map them to molecular dynamics simulations. Validate models with mutagenesis studies or X-ray crystallography data. Cross-correlate findings with existing structural databases to refine predictive algorithms .
Q. What methodologies address challenges in quantifying low-abundance Chitin-13CX metabolites in complex biological matrices?
- Methodological Answer : Employ high-resolution LC-MS/MS with isotope dilution internal standards. Optimize extraction protocols using spiked recovery experiments and validate limits of detection/quantitation via calibration curves. Compare with non-isotopic controls to exclude matrix interference .
Methodological Best Practices
- Data Validation : Use triplicate technical replicates and independent biological replicates to ensure robustness. Publish raw spectra/chromatograms in supplementary materials for transparency .
- Literature Integration : Systematically review prior studies using tools like SciFinder or Reaxys to identify gaps (e.g., understudied enzymes or environmental conditions). Cite primary sources for reaction methodologies and spectroscopic data .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of statistical methods and raw data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
